2-ethoxy-4-((E)-{[(5-isopropyl-2-methylphenoxy)acetyl]hydrazono}methyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
2-ethoxy-4-((E)-{[(5-isopropyl-2-methylphenoxy)acetyl]hydrazono}methyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with a molecular formula of C28H28Cl2N2O5 and a molecular weight of 543.452 This compound is known for its unique structural features, which include an ethoxy group, a hydrazono group, and a dichlorobenzoate moiety
Preparation Methods
The synthesis of 2-ethoxy-4-((E)-{[(5-isopropyl-2-methylphenoxy)acetyl]hydrazono}methyl)phenyl 2,4-dichlorobenzoate involves several steps. The starting materials typically include 2-ethoxy-4-formylphenol and 5-isopropyl-2-methylphenoxyacetic acid. The key steps in the synthesis are:
Formation of the hydrazone: The aldehyde group of 2-ethoxy-4-formylphenol reacts with the hydrazide derivative of 5-isopropyl-2-methylphenoxyacetic acid to form the hydrazone intermediate.
Esterification: The hydrazone intermediate is then esterified with 2,4-dichlorobenzoic acid under acidic conditions to yield the final product.
Chemical Reactions Analysis
2-ethoxy-4-((E)-{[(5-isopropyl-2-methylphenoxy)acetyl]hydrazono}methyl)phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-ethoxy-4-((E)-{[(5-isopropyl-2-methylphenoxy)acetyl]hydrazono}methyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-((E)-{[(5-isopropyl-2-methylphenoxy)acetyl]hydrazono}methyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The hydrazono group is known to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s phenoxy and benzoate moieties may interact with cellular receptors and enzymes, leading to various biological effects .
Comparison with Similar Compounds
2-ethoxy-4-((E)-{[(5-isopropyl-2-methylphenoxy)acetyl]hydrazono}methyl)phenyl 2,4-dichlorobenzoate can be compared with similar compounds such as:
2-ethoxy-4-((E)-{[(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)phenyl 2,4-dichlorobenzoate: This compound has a similar structure but differs in the position of the isopropyl and methyl groups on the phenoxy ring.
This compound: Another similar compound with slight variations in the substituents on the phenoxy ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
477731-79-6 |
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Molecular Formula |
C28H28Cl2N2O5 |
Molecular Weight |
543.4 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(2-methyl-5-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C28H28Cl2N2O5/c1-5-35-26-12-19(7-11-24(26)37-28(34)22-10-9-21(29)14-23(22)30)15-31-32-27(33)16-36-25-13-20(17(2)3)8-6-18(25)4/h6-15,17H,5,16H2,1-4H3,(H,32,33)/b31-15+ |
InChI Key |
XSJXTRKBEZABIM-IBBHUPRXSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=CC(=C2)C(C)C)C)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=CC(=C2)C(C)C)C)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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